REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:18])([CH3:17])[C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)=[O:6].[C:19](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>C(#N)C>[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]([CH3:18])([CH3:17])[C:14]([O:16][CH3:19])=[O:15])=[CH:9][CH:8]=1)=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)O)(C)C
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13.3 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
stir under a nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporate the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolve the residue in ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
wash with water (4×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filter through silica gel
|
Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCC(=O)C1=CC=C(C=C1)C(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |